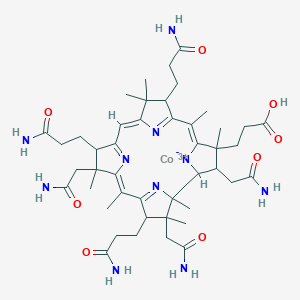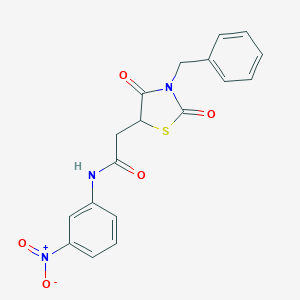![molecular formula C20H17N3O4S B227489 2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)
2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TZI-18 and has been synthesized using various methods. The aim of
Mecanismo De Acción
The mechanism of action of 2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione involves the inhibition of protein-protein interactions. TZI-18 binds to the c-Myc protein and disrupts its interaction with the Max protein, leading to the inhibition of c-Myc-mediated transcription. This inhibition can induce apoptosis in cancer cells, making TZI-18 a potential candidate for cancer therapy.
Biochemical and physiological effects:
Studies have shown that 2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione can induce apoptosis in cancer cells by inhibiting the interaction between c-Myc and Max proteins. This inhibition can lead to the downregulation of c-Myc-mediated transcription, which is essential for the growth and survival of cancer cells. Additionally, TZI-18 has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione in lab experiments is its potential application in cancer therapy. Additionally, TZI-18 has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using TZI-18 in lab experiments is its low solubility in water, which can affect its bioavailability.
Direcciones Futuras
The potential applications of 2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione in various fields of scientific research are vast. Some of the future directions for research on TZI-18 include the development of more efficient synthesis methods, the investigation of its potential application in other diseases, and the study of its pharmacokinetics and pharmacodynamics. Additionally, the exploration of the mechanism of action of TZI-18 can provide insights into the inhibition of protein-protein interactions and the development of novel therapeutics.
Métodos De Síntesis
The synthesis of 2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione has been reported in several studies. One of the commonly used methods involves the reaction of 2,3-dioxoindoline-6-sulfonyl chloride with 3-aminobenzoic acid followed by the reaction with thioamide. This method yields TZI-18 with a purity of more than 95%.
Aplicaciones Científicas De Investigación
2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is its use as an inhibitor of protein-protein interactions. Studies have shown that TZI-18 can inhibit the interaction between the transcription factor c-Myc and its partner protein Max, which is essential for the growth and survival of cancer cells. This inhibition can lead to the induction of apoptosis in cancer cells, making TZI-18 a potential candidate for cancer therapy.
Propiedades
Nombre del producto |
2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione |
|---|---|
Fórmula molecular |
C20H17N3O4S |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-(3-methylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H17N3O4S/c1-12-5-4-6-13(11-12)21-16-19(26)23(20(27)28-16)10-9-22-17(24)14-7-2-3-8-15(14)18(22)25/h2-8,11,16,21H,9-10H2,1H3 |
Clave InChI |
VGHRVOCMMBQHNA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CCN3C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CCN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227423.png)
![N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227425.png)
![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)
![Ethyl 4-({[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B227428.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)
![2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B227435.png)

![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)

![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)
![2-{2-[5-(2-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227458.png)

